Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16563478
InChI: InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18)
SMILES:
Molecular Formula: C12H9Cl2N3O2
Molecular Weight: 298.12 g/mol

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-

CAS No.:

Cat. No.: VC16563478

Molecular Formula: C12H9Cl2N3O2

Molecular Weight: 298.12 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]- -

Specification

Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.12 g/mol
IUPAC Name N-[2-(2,5-dichlorophenyl)-3-oxo-1H-pyrazol-5-yl]prop-2-enamide
Standard InChI InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-6,16H,1H2,(H,15,18)
Standard InChI Key CUAVPTJTYJSDJO-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

The compound’s systematic name reflects its intricate architecture:

  • Pyrazolone core: A five-membered ring containing two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 5. The "4,5-dihydro" designation indicates partial saturation between positions 4 and 5.

  • 2,5-Dichlorophenyl substituent: A benzene ring with chlorine atoms at the 2 and 5 positions, attached to the pyrazole’s nitrogen at position 1. This group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.

  • Acetamide side chain: An N-acetyl group at position 3, which can participate in hydrogen bonding and modulate solubility.

Table 1: Molecular Properties of Structural Analogs

PropertyAnalog 1 Analog 2
Molecular FormulaC₁₇H₁₂Cl₂F₃N₅O SC₂₃H₁₆Cl₂F N₇O₂
Molecular Weight462.28 g/mol512.33 g/mol
logP (Lipophilicity)4.364.05
Hydrogen Bond Acceptors67
Polar Surface Area55.80 Ų78.40 Ų

Key structural features shared with analogs include moderate lipophilicity (logP ~4), which suggests balanced membrane permeability, and polar surface areas (>50 Ų) compatible with oral bioavailability . The dichlorophenyl group likely contributes to steric bulk and electron-withdrawing effects, potentially enhancing metabolic stability compared to non-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

The compound’s drug-likeness can be predicted using parameters from analogs:

Table 2: Predicted ADME Properties

ParameterValue
Aqueous Solubility~0.01 mg/mL (logSw = -4.4)
Metabolic StabilityModerate (CYP450 interactions likely)
Blood-Brain BarrierLow permeability (polar surface area >60 Ų)

The low solubility may necessitate formulation adjustments (e.g., salt formation or nanonization). The dichlorophenyl group could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Dihydropyrazolones are known to suppress cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways. The dichlorophenyl group’s electron-withdrawing effects may enhance binding to inflammatory mediators .

Anticancer Hypotheses

Structural analogs with triazine and sulfonamide groups induce apoptosis in HCT-116 and HeLa cell lines by disrupting mitochondrial membrane potential . While untested, the acetamide group in this compound could similarly interact with caspase-activating proteases.

Comparative Analysis with Related Compounds

Table 3: Activity Comparison of Pyrazole Derivatives

CompoundIC₅₀ (HCT-116)Key Structural Feature
Triazine-sulfonamide 36 μM1-Naphthyl substituent
Pyrazolone [Hypothetical]N/A2,5-Dichlorophenyl group

The naphthyl group in triazine derivatives enhances cytotoxicity, suggesting that bulky aromatic substituents (like dichlorophenyl) may optimize target engagement .

Future Directions and Challenges

  • Synthetic Optimization: Introducing electron-donating groups (e.g., methoxy) to improve solubility without compromising activity.

  • In Vivo Studies: Assessing pharmacokinetics and toxicity in animal models.

  • Target Identification: Proteomic studies to identify binding partners and elucidate mechanisms.

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